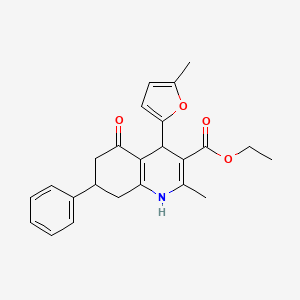

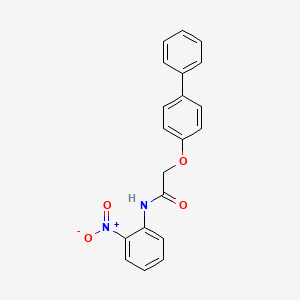

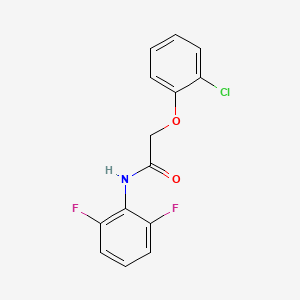

![molecular formula C16H10N2O4 B4970237 4-[(3-nitrophenyl)amino]-1,2-naphthalenedione](/img/structure/B4970237.png)

4-[(3-nitrophenyl)amino]-1,2-naphthalenedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[(3-nitrophenyl)amino]-1,2-naphthalenedione is a synthetic compound that has been widely used in scientific research. It is also known as NPD or nitrophenylnaphthoquinone. This compound has several interesting properties, including its ability to act as a redox indicator and its potential as a photosensitizer. In

Mécanisme D'action

The mechanism of action of 4-[(3-nitrophenyl)amino]-1,2-naphthalenedione is complex and not fully understood. However, it is known to act as a redox agent, undergoing reversible oxidation and reduction reactions. This property allows it to act as a redox indicator, as well as a photosensitizer.

Biochemical and Physiological Effects:

Studies have shown that 4-[(3-nitrophenyl)amino]-1,2-naphthalenedione can have a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on healthy cells. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for use as an antimicrobial agent.

Avantages Et Limitations Des Expériences En Laboratoire

One of the primary advantages of using 4-[(3-nitrophenyl)amino]-1,2-naphthalenedione in lab experiments is its versatility. It can be used as a redox indicator, a photosensitizer, or an antimicrobial agent, depending on the specific research question being addressed. Additionally, it is relatively easy to synthesize and has a long shelf life.

However, there are also some limitations to using NPD in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its potential as a photosensitizer means that researchers must take care to avoid exposure to light during experiments, which can be challenging in some settings.

Orientations Futures

There are several potential future directions for research on 4-[(3-nitrophenyl)amino]-1,2-naphthalenedione. One area of interest is the development of new photosensitizers for use in photodynamic therapy. Researchers are exploring ways to modify the structure of NPD to enhance its effectiveness and reduce side effects.

Another potential direction for research is the use of NPD as a tool for studying oxidative stress and antioxidant activity. By monitoring changes in the redox state of cells and tissues, researchers can gain insights into the underlying mechanisms of a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Finally, there is potential for NPD to be used as an antimicrobial agent. Researchers are exploring ways to modify the structure of NPD to enhance its antimicrobial activity, while minimizing its toxicity to human cells.

In conclusion, 4-[(3-nitrophenyl)amino]-1,2-naphthalenedione is a versatile and valuable compound for scientific research. Its unique properties, including its ability to act as a redox indicator and a photosensitizer, make it a valuable tool for studying a range of biological processes. While there are still many unanswered questions about its mechanism of action, its potential for use in photodynamic therapy and as an antimicrobial agent make it an exciting area of research for the future.

Méthodes De Synthèse

The synthesis of 4-[(3-nitrophenyl)amino]-1,2-naphthalenedione is a multi-step process that involves the reaction of 3-nitroaniline with 1,2-naphthoquinone. The reaction is typically carried out in the presence of a catalyst, such as copper or palladium, and requires careful control of temperature and reaction conditions. The yield of the reaction can vary depending on the specific conditions used, but typically ranges from 50% to 70%.

Applications De Recherche Scientifique

The unique properties of 4-[(3-nitrophenyl)amino]-1,2-naphthalenedione have made it a valuable tool in scientific research. One of its primary uses is as a redox indicator, which allows researchers to monitor changes in the redox state of cells and tissues. This can be particularly useful in studies of oxidative stress and antioxidant activity.

Another important application of NPD is as a photosensitizer. When exposed to light, NPD can generate reactive oxygen species, which can be used to selectively target and destroy cancer cells. This approach, known as photodynamic therapy, has shown promise in the treatment of a variety of cancers, including skin, lung, and breast cancer.

Propriétés

IUPAC Name |

4-(3-nitroanilino)naphthalene-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O4/c19-15-9-14(12-6-1-2-7-13(12)16(15)20)17-10-4-3-5-11(8-10)18(21)22/h1-9,17H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQZWBZJRIBUAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Nitroanilino)naphthalene-1,2-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

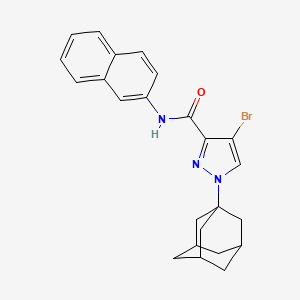

![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B4970169.png)

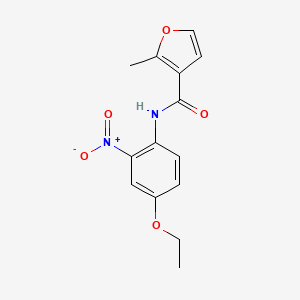

![N-(4-bromo-2-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4970179.png)

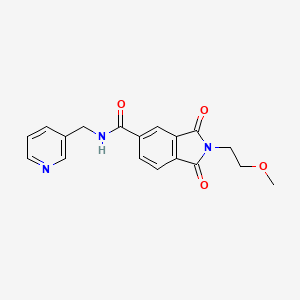

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4970216.png)

![4-ethoxy-3-nitro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4970242.png)

![4-[(3,4-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4970263.png)